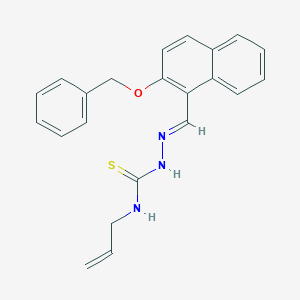
2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring substituted with a benzyloxy group and a hydrazinecarbothioamide moiety, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone typically involves the condensation of 2-(benzyloxy)naphthaldehyde with N-(prop-2-en-1-yl)hydrazinecarbothioamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone is studied for its unique structural properties and reactivity. It can serve as a precursor for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are needed to confirm these effects.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in drug development, particularly for diseases where current treatments are inadequate.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique structure may impart desirable properties to these products.
作用机制
The mechanism by which 2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydrazinecarbothioamide moiety may form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the naphthalene ring could engage in π-π interactions with aromatic residues in proteins, further modulating their activity.
相似化合物的比较
Similar Compounds
- (2E)-2-{[2-(benzyloxy)phenyl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-{[2-(benzyloxy)benzyl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 2-(benzyloxy)-1-naphthaldehyde N-allylthiosemicarbazone stands out due to its naphthalene ring, which provides additional aromaticity and potential for π-π interactions. This structural feature may enhance its reactivity and biological activity, making it a valuable compound for further research.
属性
分子式 |
C22H21N3OS |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
1-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H21N3OS/c1-2-14-23-22(27)25-24-15-20-19-11-7-6-10-18(19)12-13-21(20)26-16-17-8-4-3-5-9-17/h2-13,15H,1,14,16H2,(H2,23,25,27)/b24-15+ |
InChI 键 |
SVWWHNDPSMVEPN-BUVRLJJBSA-N |
手性 SMILES |
C=CCNC(=S)N/N=C/C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |
SMILES |
C=CCNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |
规范 SMILES |
C=CCNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-chloro-6-ethoxy-4-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}-N-phenylacetamide](/img/structure/B328205.png)
![{2,4-dibromo-6-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid](/img/structure/B328206.png)
![4-methyl-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B328210.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide](/img/structure/B328213.png)
![N-{[5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B328214.png)
![N-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide](/img/structure/B328215.png)
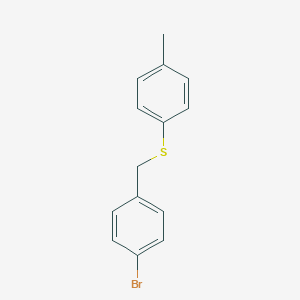
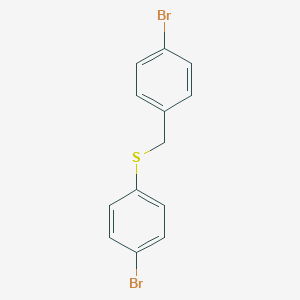
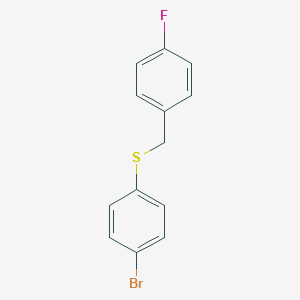
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B328219.png)
![3-{4-[4-(4-Morpholinylsulfonyl)benzoyl]-1-piperazinyl}-1,2-benzisothiazole 1,1-dioxide](/img/structure/B328220.png)
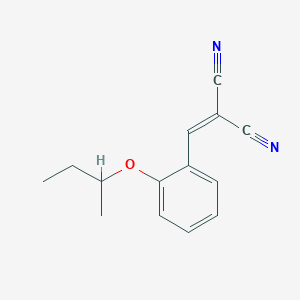
![2-[2-(2,2-Dicyanoethenyl)phenoxy]acetamide](/img/structure/B328226.png)

